molecular formula C8H9N3O3 B8692761 1-(5-Nitropyridin-2-yl)azetidin-3-ol

1-(5-Nitropyridin-2-yl)azetidin-3-ol

Cat. No.: B8692761
M. Wt: 195.18 g/mol
InChI Key: BRANLWIJICKLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Nitropyridin-2-yl)azetidin-3-ol (CAS 939377-43-2) is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It belongs to the azetidine family and features a nitro-substituted pyridine ring, making it a valuable intermediate in medicinal chemistry and drug discovery. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. In pharmaceutical research, rigid, heteroatom-containing ring systems like the azetidin-3-ol moiety in this compound are of significant interest for designing constrained molecular architectures . Scientific literature suggests that such structures can serve as key scaffolds in the development of potent inhibitors for metabolic enzymes. Specifically, replacing flexible chains in lead compounds with conformationally restricted groups like 3-aminoazetidine or 3-azetidinol is a recognized strategy to improve drug-like properties . Research indicates that compounds built around this core can be explored as inhibitors of glutaminase, a metabolic enzyme that is a promising therapeutic target in oncology . The dysregulation of glutamine metabolism is a feature of many cancer cells, and inhibiting glutaminase has been shown to reduce tumor cell proliferation in vitro and in vivo . Therefore, 1-(5-Nitropyridin-2-yl)azetidin-3-ol provides researchers with a versatile building block for constructing novel molecules aimed at investigating cancer metabolism and developing potential anticancer agents. Proper handling procedures should be observed. For specific handling and safety information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)azetidin-3-ol

InChI

InChI=1S/C8H9N3O3/c12-7-4-10(5-7)8-2-1-6(3-9-8)11(13)14/h1-3,7,12H,4-5H2

InChI Key

BRANLWIJICKLLP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

(R)-1-(5-Nitropyridin-2-yl)piperidin-3-ol

  • Structure : A 6-membered piperidine ring replaces the azetidine, with a hydroxyl group at the 3-position.
  • Molecular Weight : 223.23 g/mol (vs. ~197.18 g/mol for the azetidine analogue) .
  • Stereochemistry: The (R)-configuration may influence binding affinity in chiral environments, a factor absent in the non-chiral azetidine derivative.

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

  • Structure : A 5-membered pyrrolidine ring with an amine group instead of hydroxyl.
  • Molecular Weight : 244.68 g/mol (hydrochloride salt) .
  • Salt Form: Hydrochloride salt enhances aqueous solubility, critical for pharmacokinetics.

Substituted Azetidine Derivatives

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

  • Structure : Benzo[d]thiazole replaces pyridine, with a fluorine substituent.
  • Molecular Formula : C₁₀H₉FN₂OS vs. C₈H₉N₃O₃ for the target compound .
  • Lipophilicity: The benzo[d]thiazole moiety increases hydrophobicity, impacting membrane permeability.

3-(2,3,4,5-Tetrafluorophenyl)azetidin-3-ol

  • Structure : Tetrafluorophenyl group attached to azetidine.
  • Molecular Formula: C₉H₇F₄NO .
  • Key Differences :
    • Fluorine Substitution : Enhances metabolic stability and electronegativity, contrasting with the nitro group’s electron-withdrawing effects.

Key Insights :

  • The target compound’s lower yield (29%) reflects challenges in azetidine ring formation compared to urea derivatives (92%) .
  • Silanyloxy protection (73% yield) demonstrates strategies to improve stability during synthesis .

Key Insights :

  • Nitro groups generally confer explosivity risks, necessitating careful handling despite missing GHS data for the target compound.
  • Salt forms (e.g., hydrochloride) enhance solubility, a critical factor in drug formulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Nitropyridin-2-yl)azetidin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling azetidin-3-ol with 5-nitro-2-pyridine derivatives. A base-catalyzed nucleophilic substitution reaction is often employed, using reagents like 5-nitro-2-chloropyridine and azetidin-3-ol in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to minimize nitro-group reduction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
  • Key Considerations : Monitor reaction progress using TLC. Adjust reaction time (typically 12–24 hrs) based on intermediate stability.

Q. How can the structure of 1-(5-Nitropyridin-2-yl)azetidin-3-ol be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR should show characteristic peaks: δ ~8.5 ppm (pyridine H6), δ ~4.5 ppm (azetidine H3-OH), and δ ~3.8–4.2 ppm (azetidine ring protons). 13^{13}C NMR will confirm the nitro-pyridine linkage (C2 at ~150 ppm) .
  • MS : ESI-MS should display a molecular ion peak at m/z ≈ 225 (M+H+^+).
  • IR : Look for O-H stretch (~3200 cm1^{-1}) and nitro-group vibrations (~1520, 1350 cm1^{-1}) .

Q. What are the stability profiles of 1-(5-Nitropyridin-2-yl)azetidin-3-ol under varying storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture due to the nitro group. Store at –20°C in amber vials under argon. Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to assess stability. Degradation products may include reduced nitro derivatives or hydrolyzed azetidine rings .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in catalytic hydrogenation, and what side reactions may occur?

  • Methodological Answer : The nitro group can be selectively reduced to an amine using Pd/C or Raney Ni under H2_2 (1–3 atm). Competing azetidine ring-opening may occur at high pressures (>5 atm). Monitor reaction progress via in situ FTIR to detect NH2_2 formation (~1650 cm1^{-1}). Use methanol as a solvent to minimize side reactions .
  • Data Contradiction Note : Conflicting reports on reduction efficiency may arise from catalyst poisoning; pre-treat catalysts with dilute HCl to remove impurities .

Q. What computational strategies are effective for predicting the binding affinity of 1-(5-Nitropyridin-2-yl)azetidin-3-ol to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the nitro group as a hydrogen-bond acceptor. Validate with MD simulations (GROMACS) to assess binding stability. Compare with analogs (e.g., 5-fluoro-2-nitropyridin-3-ol) to evaluate substituent effects on affinity .
  • Case Study : Docking into Bcl-2/Bcl-xL (PDB: 4LVT) suggests potential inhibitory activity, but experimental validation via SPR or ITC is required .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: chloroform/methanol 9:1). Collect X-ray diffraction data (Cu-Kα, λ=1.5418 Å) and refine using SHELXL . Compare experimental torsion angles (azetidine ring vs. pyridine plane) with DFT-optimized structures (Gaussian 16, B3LYP/6-31G**) to confirm stereochemistry .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

  • Purity Assurance : Use orthogonal analytical methods (HPLC, LC-MS) to verify >95% purity.
  • Assay Standardization : Replicate assays (e.g., antimicrobial testing) under controlled conditions (pH 7.4, 37°C) with positive controls (e.g., ciprofloxacin).
  • Data Cross-Validation : Compare with structurally similar compounds (e.g., 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol) to identify structure-activity trends .

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